N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide
Description
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that features a unique combination of a pyridine ring, an oxolane ring, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and applications.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(14-11-19-15-5-1-2-8-21(14)15)20-13-6-9-23-16(13)12-4-3-7-18-10-12/h1-5,7-8,10-11,13,16H,6,9H2,(H,20,22)/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKJDGKVFVNUNW-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CN=C3N2C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1NC(=O)C2=CN=C3N2C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the oxolane ring, which is then functionalized with a pyridine moiety. The imidazo[1,2-a]pyridine core is synthesized separately, often through cyclization reactions involving 2-aminopyridine derivatives and α-bromoketones .
Oxolane Ring Formation: The oxolane ring can be synthesized via a cyclization reaction of a suitable diol precursor.
Pyridine Functionalization: The pyridine ring is introduced through nucleophilic substitution reactions.
Imidazo[1,2-a]pyridine Synthesis: This involves the cyclization of 2-aminopyridine with α-bromoketones under mild conditions, often using iodine and tert-butyl hydroperoxide (TBHP) as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and imidazo[1,2-a]pyridine rings.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or TBHP can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways.
Industrial Applications: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridines: These compounds have the imidazo[1,2-a]pyridine core but may differ in the substituents attached to the ring.
Uniqueness
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-3-carboxamide is unique due to its combination of the oxolane ring with the imidazo[1,2-a]pyridine and pyridine moieties. This structural complexity allows for a broader range of chemical reactivity and potential biological activities compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
